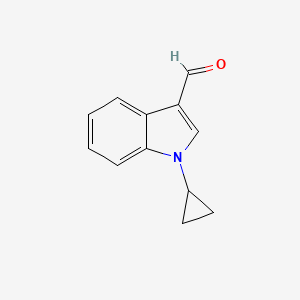

1-Cyclopropyl-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-cyclopropylindole-3-carbaldehyde |

InChI |

InChI=1S/C12H11NO/c14-8-9-7-13(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,7-8,10H,5-6H2 |

InChI Key |

VXRRFEGBXMOFIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C3=CC=CC=C32)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopropyl 1h Indole 3 Carbaldehyde

N-Alkylation Strategies for Indole (B1671886) Nitrogen Functionalization

The introduction of a cyclopropyl (B3062369) group at the N1 position of the indole ring is a critical step in the synthesis of the target molecule. This is typically accomplished through N-alkylation reactions, which can be achieved via several pathways.

Nucleophilic Substitution Pathways on Indole-3-carbaldehyde Scaffolds

A primary route for the synthesis of 1-cyclopropyl-1H-indole-3-carbaldehyde involves the direct N-alkylation of indole-3-carbaldehyde. In this approach, the indole nitrogen acts as a nucleophile, attacking an electrophilic cyclopropyl source. The reaction is typically carried out in the presence of a base, which deprotonates the indole nitrogen, enhancing its nucleophilicity.

Commonly used bases include sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The cyclopropyl group is introduced using a cyclopropyl halide, such as cyclopropyl bromide. The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the N-cyclopropylated product. For instance, treatment of 1H-indole-3-carbaldehyde with NaH followed by cyclopropyl bromide can yield N-cyclopropyl indole-3-carbaldehyde. Other bases like potassium carbonate (K2CO3) in acetonitrile (B52724) (CH3CN) have also been employed for similar N-alkylation reactions of indole-3-carbaldehyde.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 1H-Indole-3-carbaldehyde | NaH, Cyclopropyl bromide | DMF | Not specified | This compound | Not specified |

| 1H-Indole-3-carbaldehyde | K2CO3, Benzyl (B1604629) chloride | CH3CN/DMF | Reflux, 12h | 1-Benzyl-1H-indole-3-carbaldehyde | 78.81% |

Regioselective N-Cyclopropylation Techniques and Reaction Optimization

Achieving regioselective N-cyclopropylation is crucial, as indoles can potentially undergo alkylation at both the N1 and C3 positions. The choice of reactants and conditions plays a pivotal role in directing the reaction towards the desired N-substituted product.

Copper-mediated coupling reactions offer an alternative for the N-cyclopropylation of indoles. These methods utilize cyclopropylboronic acid as the cyclopropyl source in the presence of a copper(II) catalyst, such as copper(II) acetate. The reaction often requires a base like sodium hexamethyldisilazide (NaHMDS) and an additive such as 4-dimethylaminopyridine (B28879) (DMAP), and is conducted at elevated temperatures under an oxygen atmosphere. This methodology has been shown to be effective for a variety of substituted indoles, with good tolerance for different functional groups.

Another approach involves palladium-catalyzed cross-coupling reactions, which are often used for industrial-scale production due to their efficiency. These reactions can involve the use of cyclopropyl-substituted boronic acids in Suzuki-Miyaura couplings. Optimization of reaction parameters such as solvent, temperature, and catalyst loading is critical for achieving high yields and purity.

Direct Formylation Protocols for 1-Cyclopropyl-1H-indoles

Once the 1-cyclopropyl-1H-indole scaffold is in hand, the next key transformation is the introduction of a formyl group at the C3 position. The Vilsmeier-Haack reaction is the most prominent method for this purpose.

Vilsmeier-Haack Formylation as a Primary Synthetic Route

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction employs a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl3).

The mechanism involves the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile. The electron-rich indole ring of 1-cyclopropyl-1H-indole attacks this electrophile, preferentially at the C3 position, leading to the formation of an iminium salt intermediate

Tandem Reactions and One-Pot Syntheses of this compound

Ring Contraction and Rearrangement Strategies for Cyclopropyl-Indole Ring Systems

The formation of the cyclopropyl-indole skeleton often relies on classical and modern rearrangement reactions. These methods leverage the transformation of precursor molecules into the desired indole structure through intramolecular bond reorganization. While direct ring contraction to form the N-cyclopropyl group is less common, related cyclization and rearrangement strategies are pivotal.

A foundational method in indole synthesis that involves a significant rearrangement is the Fischer Indole Synthesis . This reaction proceeds via an acid-catalyzed semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement of an arylhydrazone. rsc.org For the synthesis of a 1-cyclopropyl indole core, this would involve the reaction of cyclopropylhydrazine (B1591821) with a suitable ketone or aldehyde, followed by cyclization and aromatization under acidic conditions. evitachem.com The rearrangement is the key step that forms the indole's pyrrole (B145914) ring.

Another advanced approach involves radical cyclizations . For instance, Bu3SnH-mediated radical cyclization of precursors like 1-[(2′-bromocyclopropyl)-cis-methyl]-1H-indole-3-carbaldehyde can be used to generate novel cyclopropane-fused adducts. semanticscholar.orgarkat-usa.org While this specific example creates a fused system rather than the N-cyclopropyl target, it demonstrates the utility of radical-based rearrangements to form C-C bonds and construct complex cyclopropyl-indole architectures. The success of these five- and seven-membered cyclopropyl radical cyclizations onto an indole-3-carbaldehyde framework highlights a potent strategy for building strained ring systems fused to the indole core. semanticscholar.org

Cope rearrangements represent another class of sigmatropic reactions that have been applied to indole systems. These reactions can facilitate dearomatization and subsequent functionalization, creating structurally complex products with vicinal stereocenters. nih.gov The application of an aromatic Cope rearrangement can be driven by factors such as steric strain release in the starting material and conjugation in the product. nih.gov While a direct application to form this compound is not explicitly detailed, the principle of using rearrangement to manipulate the indole core is a key advanced strategy.

The table below summarizes various rearrangement strategies applicable to the formation of cyclopropyl-indole systems.

| Rearrangement Strategy | Key Precursor(s) | Typical Conditions | Outcome | Reference(s) |

| Fischer Indole Synthesis | Cyclopropylhydrazine, Carbonyl compound | Acid catalyst (e.g., PPA, p-TSA), Heat | semanticscholar.orgsemanticscholar.org-Sigmatropic rearrangement to form indole core | rsc.orgevitachem.com |

| Radical Cyclization | Bromocyclopropyl-substituted indole | Bu3SnH, AIBN | Intramolecular cyclization to form fused rings | semanticscholar.org |

| Cope Rearrangement | Indole-derived 1,5-dienes | Thermal (e.g., Toluene, 50-75 °C) | Diastereoselective formation of complex, dearomatized indoles | nih.gov |

This table is generated based on data from the text. PPA: Polyphosphoric Acid, p-TSA: p-Toluenesulfonic acid, AIBN: 2,2'-Azobis(2-methylpropionitrile).

Catalytic Systems in the Formation of Cyclopropyl-Indole-3-carbaldehydes

Catalysis is central to the modern synthesis of this compound, enabling both the formation of the N-cyclopropyl indole ring and the introduction of the C3-carbaldehyde group with high efficiency.

The formylation of the indole ring at the C3 position is most commonly achieved through the Vilsmeier-Haack reaction . This process utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and an amide like dimethylformamide (DMF). google.com The reagent acts as an electrophile, and its formation and subsequent reaction with the N-cyclopropyl indole substrate are catalytic in nature, providing a reliable and high-yielding route to the target aldehyde. evitachem.comgoogle.com

For the construction of the indole nucleus itself, various metal-based catalytic systems have been developed. Gold catalysts, such as [(Ph3P)AuCl]/AgOTf, have been shown to be effective in catalyzing the rearrangement of propargyl benzyl ethers to construct polycyclic indoles under mild conditions. nih.gov Palladium catalysis is also prominent, enabling the synthesis of indole skeletons through cascade processes that can involve isocyanide insertion and C(sp3)–H activation. thieme-connect.com These advanced catalytic cycles, often proceeding through Pd(0)/Pd(II) redox processes, allow for the construction of substituted indoles from diverse starting materials. thieme-connect.com

Furthermore, ruthenium catalysts have been explored for the C3-selective formylation of indoles using N-methylaniline as a carbon source in an oxidative process. researchgate.net Such methods provide alternatives to the classical Vilsmeier-Haack reaction. The choice of catalyst is crucial and depends on the specific transformation, whether it is the initial ring formation or the subsequent functionalization.

The table below details various catalytic systems used in the synthesis of indole-3-carbaldehydes and related structures.

| Reaction Step | Catalytic System | Substrate(s) | Conditions | Yield | Reference(s) |

| C3-Formylation | Vilsmeier Reagent (POCl3/DMF) | 2-methylaniline derivatives | 0 °C to reflux | up to 86% | google.com |

| Indole Ring Formation | [(Ph3P)AuCl]/AgOTf (5 mol%) | Isatin derivatives, Allenic esters | CHCl3, Room Temp | 39-89% | nih.gov |

| C3-Formylation | Ruthenium (III) chloride | Indole, N-methylaniline | Oxidative | Not specified | researchgate.net |

| Indole Ring Formation | Palladium(II) acetate | Enamines | O2, AcOH | Not specified | thieme-connect.com |

This table is generated based on data from the text. DMF: Dimethylformamide, POCl3: Phosphorus oxychloride, AcOH: Acetic Acid.

Mechanistic Insights into the Reactivity and Transformations of 1 Cyclopropyl 1h Indole 3 Carbaldehyde

Chemical Reactions of the Aldehyde Moiety

The aldehyde group at the C3 position of 1-cyclopropyl-1H-indole-3-carbaldehyde is a versatile functional group that participates in a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition/condensation reactions. These reactions allow for the synthesis of a diverse range of indole (B1671886) derivatives.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 1-cyclopropyl-1H-indole-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, providing access to a key building block for more complex molecules. nih.gov

Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction involves the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH) while preserving the indole nucleus and the N-cyclopropyl substituent. The resulting 1-cyclopropyl-1H-indole-3-carboxylic acid and its derivatives are valuable intermediates in medicinal chemistry. nih.gov

Table 1: Oxidation of this compound

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO4) | 1-Cyclopropyl-1H-indole-3-carboxylic acid |

| Chromium trioxide (CrO3) | 1-Cyclopropyl-1H-indole-3-carboxylic acid |

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding (1-cyclopropyl-1H-indol-3-yl)methanol. This reduction is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These reagents selectively reduce the aldehyde without affecting the indole ring. The resulting alcohol can be further functionalized, making it a useful intermediate for the synthesis of various indole-based compounds.

Table 2: Reduction of this compound

| Reducing Agent | Product |

| Sodium borohydride (NaBH4) | (1-Cyclopropyl-1H-indol-3-yl)methanol |

| Lithium aluminum hydride (LiAlH4) | (1-Cyclopropyl-1H-indol-3-yl)methanol |

Nucleophilic Addition and Condensation Reactions (e.g., C-C and C-N Coupling)

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles, leading to a wide array of C-C and C-N bond-forming reactions. researchgate.net These reactions are pivotal for elaborating the molecular framework and introducing diverse functionalities.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds, such as malononitrile (B47326) or imidazolidine-2,4-dione, in the presence of a basic catalyst like piperidine (B6355638) or triethylamine. amazonaws.com This leads to the formation of α,β-unsaturated products, which are valuable intermediates in organic synthesis. amazonaws.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide, which can be prepared from an alkyl halide and triphenylphosphine. masterorganicchemistry.com This reaction is highly versatile for creating carbon-carbon double bonds with control over the stereochemistry of the resulting alkene.

Reductive Amination: This two-step process involves the initial formation of an imine or enamine through the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction. This is a common method for synthesizing amines.

C-N Coupling Reactions: The aldehyde can react with amines, such as hydrazines, to form Schiff bases. nih.gov These C-N coupling reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govorganic-chemistry.org Palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, have also become a powerful tool for forming C-N bonds. organic-chemistry.org

Table 3: Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Reductive Amination | Amine, reducing agent | Amine |

| Schiff Base Formation | Primary amine | Imine |

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The indole ring system in this compound possesses a rich and nuanced reactivity profile, being susceptible to both electrophilic and, under certain conditions, nucleophilic attack. The interplay of the electron-rich pyrrole (B145914) ring and the electron-withdrawing aldehyde group, along with the N-cyclopropyl substituent, governs the regioselectivity and rate of these transformations.

Site-Selective Electrophilic Substitution on the Indole Ring

The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution. researchgate.net The C3 position is typically the most nucleophilic and thus the primary site of electrophilic attack. researchgate.net However, in this compound, the C3 position is already functionalized with an aldehyde group.

Consequently, electrophilic substitution reactions, such as nitration or halogenation, will occur at other positions on the indole ring. The precise location of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. Due to the delocalization of the nitrogen lone pair into the aromatic system, the pyrrole ring is generally more activated towards electrophiles than the benzene (B151609) ring. Therefore, electrophilic attack is most likely to occur at the C2, C4, C5, C6, or C7 positions. The presence of the aldehyde at C3, an electron-withdrawing group, will deactivate the ring, particularly the C2 and C4 positions, making substitution at the benzene portion of the indole more likely.

Influence of the Cyclopropyl (B3062369) Group on Indole Ring Reactivity

Studies on related N-substituted indoles suggest that the nature of the N-substituent can affect the electronic properties of the indole nucleus. The cyclopropyl group, with its sp2-like character, can influence the electron density distribution within the indole ring system. This can, in turn, modulate the regioselectivity and rate of electrophilic substitution reactions.

Furthermore, the presence of the N-cyclopropyl group can be crucial in directing certain reactions. For instance, in radical cyclization reactions involving a tethered cyclopropyl radical, the N-substituent plays a key role in the formation of fused heterocyclic systems. semanticscholar.org Research has shown that cyclopropyl radical cyclizations onto the indole-3-carbaldehyde scaffold can lead to the formation of novel cyclopropane-fused adducts. semanticscholar.org

Ring Transformations and Rearrangement Phenomena

While specific ring transformation and rearrangement studies directly involving this compound are not extensively documented in the literature, the inherent reactivity of the N-cyclopropylindole system suggests potential pathways for such transformations. The presence of the strained three-membered ring in proximity to the electron-rich indole nucleus sets the stage for mechanistically interesting rearrangements, often triggered by thermal or catalytic activation.

One potential, though not yet reported for this specific molecule, rearrangement is a variant of the Cloke-Wilson rearrangement. Typically, this rearrangement involves the thermal or acid-catalyzed isomerization of cyclopropyl imines into pyrrolines. For this compound, this would necessitate the initial conversion of the 3-carbaldehyde group into an imine. Subsequent activation could, in principle, lead to a ring expansion of the cyclopropyl group and concomitant transformation of the indole ring, although the energetic feasibility of such a process would be highly dependent on the reaction conditions and the nature of the substituent on the imine nitrogen.

Cyclopropyl Group Participation in Chemical Reactions

The cyclopropyl group is not merely a passive substituent; its inherent ring strain and unique electronic properties actively influence the reactivity of the entire molecule. This participation is most evident in strain-release processes and radical-mediated reactions.

The approximately 27 kcal/mol of strain energy in a cyclopropane (B1198618) ring provides a potent thermodynamic driving force for ring-opening reactions. In the context of this compound, this can be harnessed to generate reactive intermediates or to drive reactions that would otherwise be unfavorable.

While specific examples for this compound are scarce, analogous systems demonstrate the feasibility of such processes. For example, under thermal or photochemical conditions, N-cyclopropylindoles can undergo ring-opening to form zwitterionic or diradical intermediates. These intermediates can then be trapped by suitable reagents or undergo intramolecular rearrangements to yield a variety of products. The presence of the electron-withdrawing carbaldehyde group at the 3-position of the indole ring would be expected to influence the electronic nature of these intermediates and, consequently, the reaction outcomes.

Acid-catalyzed ring-opening is another plausible pathway. Protonation of the cyclopropyl group or the indole nitrogen could facilitate the cleavage of a C-C bond in the three-membered ring, leading to a carbocationic intermediate. This intermediate could then be trapped by a nucleophile or undergo further rearrangement. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation, which in turn is affected by the electronic properties of the indole nucleus.

The participation of the cyclopropyl group is particularly well-documented in radical cyclization reactions. Research has shown that derivatives of this compound can undergo efficient radical cyclizations to form novel, cyclopropane-fused heterocyclic systems. semanticscholar.org

A notable example is the Bu3SnH-mediated radical cyclization of 1-[ω-(2-bromocyclopropyl)alkyl]-1H-indole-3-carbaldehydes. semanticscholar.org In these reactions, a radical is generated at the cyclopropyl ring, which then undergoes an intramolecular aromatic substitution onto the indole-3-carbaldehyde core. semanticscholar.org This process allows for the construction of five- and seven-membered rings fused to the cyclopropane moiety. semanticscholar.org

The general mechanism for a five-membered ring formation is outlined below:

Initiation: A radical initiator, such as AIBN (2,2'-azobis(2-methylpropionitrile)), generates a tributyltin radical (Bu3Sn•) from tributyltin hydride (Bu3SnH).

Radical Formation: The Bu3Sn• radical abstracts the bromine atom from the 1-[2-(2-bromocyclopropyl)ethyl]-1H-indole-3-carbaldehyde, generating a cyclopropyl radical.

Intramolecular Cyclization: The cyclopropyl radical undergoes a 5-exo-trig cyclization, attacking the C2-position of the indole ring. This step is favored due to the formation of a stable five-membered ring.

Rearomatization: The resulting radical intermediate is then quenched by a hydrogen atom from another molecule of Bu3SnH, regenerating the Bu3Sn• radical and yielding the cyclopropane-fused adduct. semanticscholar.org

The yields of these cyclizations are generally good, providing a synthetically useful method for accessing complex heterocyclic architectures. semanticscholar.org X-ray crystal structures of the products, such as 1,1a,2,8b-tetrahydrocyclopropa nih.govarkat-usa.orgpyrrolo[1,2-a]indole-8-carbaldehyde, have confirmed the formation of these fused systems. semanticscholar.org

The following table summarizes the key aspects of this radical cyclization:

| Reactant | Reagents | Product | Ring Size | Yield |

| 1-[2-(2-bromocyclopropyl)ethyl]-1H-indole-3-carbaldehyde | Bu3SnH, AIBN, Toluene, Reflux | 1,1a,2,8b-tetrahydrocyclopropa nih.govarkat-usa.orgpyrrolo[1,2-a]indole-8-carbaldehyde | 5-membered | ~55% |

| 1-[3-(2-bromocyclopropyl)propyl]-1H-indole-3-carbaldehyde | Bu3SnH, AIBN, Toluene, Reflux | 1,1a,2,3,4,10b-hexahydrocyclopropa nih.govarkat-usa.orgazepino[1,2-a]indole-10-carbaldehyde | 7-membered | ~55% |

Data sourced from a study on Bu3SnH-mediated cyclopropyl radical cyclizations onto indole-3-carbaldehyde. semanticscholar.org

These radical cyclization pathways highlight the significant role of the cyclopropyl group in directing the reactivity of this compound and enabling the synthesis of structurally novel and potentially biologically active molecules.

Synthesis and Characterization of Derivatives and Structural Analogs of 1 Cyclopropyl 1h Indole 3 Carbaldehyde

Derivatives via Aldehyde Group Functionalization

The aldehyde group at the C3 position of the indole (B1671886) ring is a prime site for chemical modification, serving as an electrophilic center for a variety of nucleophilic addition and condensation reactions.

The reaction of 1-Cyclopropyl-1H-indole-3-carbaldehyde with primary amines, hydroxylamine (B1172632), or hydrazine (B178648) derivatives yields the corresponding imines (Schiff bases), oximes, and hydrazones. nih.govyoutube.com These condensation reactions are typically acid-catalyzed and proceed through a nucleophilic attack on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Oximes, in particular, are stable derivatives and can exist as syn and anti (E/Z) isomers. nih.gov The synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes has been successfully achieved using solvent-free mechanochemical methods, which offer an environmentally benign alternative to traditional solution-phase reactions. nih.gov For instance, milling the aldehyde with hydroxylamine hydrochloride and a base like sodium hydroxide (B78521) can produce the corresponding oxime in high yield. nih.gov While typical imines can be unstable in the presence of water, oximes and hydrazones are generally more robust. youtube.com

A specific and important class of hydrazones are semicarbazones, formed by the reaction of an aldehyde with semicarbazide (B1199961). These derivatives are of interest due to their biological activities and ability to act as ligands for metal centers. researchgate.net The synthesis generally involves refluxing the indole-3-carbaldehyde derivative with semicarbazide hydrochloride and a base, such as sodium acetate, in a suitable solvent like ethanol. researchgate.netcsic.es The resulting semicarbazones are often stable, crystalline solids. nih.gov The reaction for this compound would follow this established protocol.

Table 1: Synthesis of Semicarbazone Derivative

| Reactant | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | Semicarbazide hydrochloride, Sodium acetate | 2-((1-Cyclopropyl-1H-indol-3-yl)methylene)hydrazinecarboxamide | Reflux in Ethanol/Water |

Spectroscopic analysis, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry, is crucial for confirming the structure of the resulting semicarbazone derivatives. researchgate.net

The aldehyde functionality of this compound can be readily transformed into other key functional groups, namely carboxylic acids and alcohols, through oxidation and reduction reactions, respectively.

Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-Cyclopropyl-1H-indole-3-carboxylic acid. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com

Reduction to Alcohol: Conversely, the aldehyde can be reduced to the primary alcohol, (1-Cyclopropyl-1H-indol-3-yl)methanol. This is commonly accomplished with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com

These reactions significantly alter the electronic and steric properties of the C3-substituent, providing access to a different class of indole derivatives.

Functionalization of the Indole Nucleus (e.g., Halogenation, Nitration, Alkylation)

While the aldehyde group is a primary site for reaction, the indole nucleus itself can undergo functionalization, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents play a critical role in determining the position of new functional groups. The C3-carbaldehyde group is electron-withdrawing and deactivates the indole ring towards electrophilic attack, directing incoming electrophiles primarily to the C5 and C6 positions of the benzene (B151609) portion of the nucleus. The N-cyclopropyl group is considered a weakly electron-donating group.

Common functionalization reactions include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the indole ring.

Nitration: Introduction of a nitro group (NO₂), typically using a mixture of nitric and sulfuric acid, leading to derivatives like 1-cyclopropyl-5-nitro-1H-indole-3-carbaldehyde.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups, though the reaction conditions must be carefully controlled due to the sensitivity of the indole ring.

The synthesis of substituted indole-3-carbaldehydes, such as 5-chloro or 6-methyl derivatives, is often achieved by starting with an appropriately substituted aniline (B41778) in a Vilsmeier-Haack type reaction. google.com

Synthesis of Polycyclic and Fused Heterocyclic Systems Utilizing this compound as a Precursor.nih.govrsc.orgresearchgate.net

This compound is a valuable building block for the construction of more complex molecular architectures, including polycyclic and fused heterocyclic systems. nih.gov Its aldehyde group readily participates in multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step. nih.govresearchgate.net These reactions are fundamental in creating libraries of pharmaceutically relevant scaffolds. nih.gov

For example, the aldehyde can act as an electrophile in condensation reactions with various C-H acidic compounds or binucleophiles to form new rings fused to the indole core. Pd-catalyzed multicomponent cascade reactions involving indole derivatives have been developed to synthesize N-fused polycyclic indoles. rsc.orgresearchgate.net Such strategies enable the preparation of novel nitrogen-containing polycyclic compounds under convenient conditions. nih.govnih.gov

Structure-Reactivity Relationships within this compound Derivatives

The chemical reactivity of derivatives of this compound is intricately linked to its structure.

Steric Hindrance: The cyclopropyl (B3062369) group at the N1 position offers minimal steric bulk compared to larger alkyl or aryl groups, potentially allowing for easier access of reagents to the indole core.

Functional Group Interplay: Modification of the aldehyde group, for instance, into an oxime or hydrazone, changes its electronic character from strongly withdrawing to a less electron-withdrawing or even donating system (in its deprotonated form). This, in turn, alters the reactivity of the indole nucleus in subsequent reactions. For example, converting the aldehyde to an acetal (B89532) protecting group can reactivate the ring for electrophilic substitution.

Computational and Theoretical Investigations of 1 Cyclopropyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of indole (B1671886) derivatives. rdd.edu.iq Studies on 1H-indole-3-carbaldehyde and its analogs using methods like B3LYP, M06, and wB97xD with various basis sets (e.g., 6-311++G(d,p)) have been conducted to elucidate their molecular properties. rdd.edu.iq These calculations provide insights into the electronic structure, thermodynamic stability, and reactivity. rdd.edu.iq For instance, a comparative study of 1H-indole-3-carbaldehyde and its enol-tautomer revealed that the carbaldehyde form is more stable and less labile. rdd.edu.iq The presence of the cyclopropyl (B3062369) group at the N-1 position in 1-Cyclopropyl-1H-indole-3-carbaldehyde is expected to influence its electronic and steric properties, which can be precisely modeled using these computational methods. evitachem.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. libretexts.orglibretexts.org For 1H-indole-3-carbaldehyde, the HOMO-LUMO energy gap has been calculated to understand its kinetic stability and chemical reactivity. rdd.edu.iq A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. rdd.edu.iq In conjugated systems like indoles, the HOMO is typically a π-orbital, and the LUMO is a π*-orbital. libretexts.org The introduction of a cyclopropyl group at the N-1 position would likely alter the energies of these frontier orbitals, potentially affecting the molecule's reactivity in processes like cycloaddition reactions. chemistryschool.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including charge distribution, hybridization, and donor-acceptor interactions. wisc.edunih.gov For indole derivatives, NBO analysis can reveal the extent of electron delocalization and the nature of intramolecular interactions. uba.ar It helps in understanding the stability arising from hyperconjugative interactions between occupied and unoccupied orbitals. The analysis of donor-acceptor interactions (second-order perturbation theory) within the NBO framework can quantify the delocalization energies, providing insights into the electronic stabilization of the molecule. uba.ar

Interactive Table: Calculated Quantum Chemical Parameters for 1H-Indole-3-carbaldehyde (Compound A) and its Enol-Tautomer (Compound B) using different DFT methods. rdd.edu.iq

| Parameter | Method | Compound A | Compound B |

| EHOMO (eV) | B3LYP/6-11++G(d,p) | -6.31 | -5.82 |

| wB97xD/6-11++G(d,p) | -6.83 | -6.31 | |

| M06/6-11++G(d,p) | -6.64 | -6.15 | |

| MP2/6-11++G(d,p) | -6.45 | -5.93 | |

| ELUMO (eV) | B3LYP/6-11++G(d,p) | -1.93 | -1.58 |

| wB97xD/6-11++G(d,p) | -2.12 | -1.82 | |

| M06/6-11++G(d,p) | -1.93 | -1.63 | |

| MP2/6-11++G(d,p) | -1.55 | -1.14 | |

| ΔE (eV) | B3LYP/6-11++G(d,p) | 4.38 | 4.24 |

| wB97xD/6-11++G(d,p) | 4.71 | 4.49 | |

| M06/6-11++G(d,p) | 4.71 | 4.52 | |

| MP2/6-11++G(d,p) | 4.90 | 4.79 |

Computational methods are instrumental in predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies (IR and Raman spectra) of molecules. researchgate.net For indole-3-carbaldehyde derivatives, calculated vibrational spectra have been used to assign the observed experimental bands to specific vibrational modes, such as the C=O stretching of the aldehyde group and various vibrations of the indole ring. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions, researchers can understand the nature of the excited states and the wavelengths of maximum absorption (λmax). For conjugated systems like this compound, the π → π* transitions are typically the most significant in the UV-Vis spectrum. libretexts.org The HOMO-LUMO energy gap is directly related to the energy of the lowest electronic transition. libretexts.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving indole derivatives. For example, studies on the radical cyclization of 1-[ω-(2-Bromocyclopropyl)alkyl]-1H-indole-3-carbaldehydes have utilized computational approaches to understand the formation of cyclopropane-fused adducts. semanticscholar.org These models can help to determine transition state structures, reaction pathways, and activation energies, providing a deeper understanding of the reaction's feasibility and selectivity. semanticscholar.org The presence of the cyclopropyl group at N-1 can influence the regioselectivity and stereoselectivity of reactions occurring at the indole ring or the carbaldehyde group.

Analysis of Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict reactive sites for electrophilic and nucleophilic attack. rdd.edu.iqrsc.org In 1H-indole-3-carbaldehyde, the MEP map shows that the most negative potential (red and yellow regions) is located around the carbonyl oxygen atom, making it a likely site for electrophilic attack. rdd.edu.iq The regions of positive potential (blue regions), typically around the N-H proton, indicate sites for nucleophilic attack. rdd.edu.iq For this compound, the MEP would be influenced by the electron-donating or withdrawing nature of the cyclopropyl group, which in turn would modulate the reactivity of the molecule.

Conformational Analysis and Stereochemical Considerations

The presence of the cyclopropyl group introduces additional conformational flexibility to the molecule. Conformational analysis, often performed using computational methods, is essential to identify the most stable conformers and to understand how the orientation of the cyclopropyl ring relative to the indole plane affects the molecule's properties and reactivity. The cyclopropyl group can adopt different orientations, and the energy barriers between these conformers can be calculated. Such studies are crucial for understanding the stereochemical outcomes of reactions involving this compound. For instance, in reactions leading to the formation of new stereocenters, understanding the preferred conformation of the starting material is critical for predicting the major product.

Applications of 1 Cyclopropyl 1h Indole 3 Carbaldehyde in Advanced Synthetic Organic Chemistry and Materials Science

Strategic Building Block for Complex Molecular Architectures

1-Cyclopropyl-1H-indole-3-carbaldehyde's structure, which combines an indole (B1671886) core, a reactive aldehyde group, and a cyclopropyl (B3062369) moiety, makes it a strategic starting material for constructing intricate molecular frameworks. The indole ring system is a common feature in many biologically active natural products and synthetic drugs. The aldehyde at the 3-position provides a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and nucleophilic additions.

The presence of the N-cyclopropyl group is particularly significant. This small, strained carbocycle introduces a three-dimensional element to the otherwise planar indole ring system. This can influence the conformational preferences of the molecule and its derivatives, which is a critical factor in the design of molecules intended to interact with specific biological targets. The electronic properties of the cyclopropyl group can also modulate the reactivity of the indole ring and the aldehyde function.

Research has demonstrated that this compound can be utilized in various synthetic strategies. For instance, it can undergo radical cyclizations to form novel cyclopropane-fused heterocyclic systems. semanticscholar.org One study described the use of Bu3SnH-mediated radical cyclizations of derivatives of this compound to produce complex, multi-ring structures. semanticscholar.org These types of reactions highlight the compound's utility in generating molecular diversity and accessing unique chemical scaffolds that would be challenging to synthesize through other methods.

Role in Multicomponent Reactions (MCRs) for Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov this compound is an excellent substrate for MCRs due to its reactive aldehyde group. Indole-3-carbaldehydes, in general, are well-established precursors for the synthesis of a wide variety of heterocyclic compounds through MCRs. researchgate.net

These reactions offer a rapid and modular approach to building complex heterocyclic libraries, which are of great interest in drug discovery and materials science. For example, indole-3-carbaldehydes can participate in MCRs to assemble indole-fused seven-membered heterocycles, which have shown promising biological activities. nih.gov While specific examples detailing the use of the 1-cyclopropyl derivative in MCRs are emerging, the established reactivity of the parent indole-3-carbaldehyde suggests a high potential for its application in this area. nih.govresearchgate.net The cyclopropyl group can be expected to influence the stereochemical outcome and the properties of the resulting heterocyclic products.

The aldehyde functionality enables its participation in key synthetic transformations like the Knoevenagel condensation and Schiff base formation, which are often integral steps in MCRs. sigmaaldrich.com These reactions pave the way for the synthesis of diverse heterocyclic systems such as pyridines, pyrimidines, and benzodiazepines, all of which are important pharmacophores.

Precursor for the Development of Advanced Organic Materials

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of advanced organic materials. Indole-based compounds are known to be components in the synthesis of dyes and pigments. evitachem.com The extended π-system of the indole ring, coupled with the electronic influence of the aldehyde and cyclopropyl groups, can be tuned to achieve desired photophysical properties, such as absorption and emission of light.

Furthermore, indole derivatives are being explored for their potential in organic electronics. The ability of the indole nucleus to participate in π-stacking interactions and the potential for forming ordered structures through hydrogen bonding (in related N-H indole compounds) are desirable characteristics for charge transport materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The aldehyde group of this compound provides a convenient point for further functionalization, allowing for the attachment of other electroactive groups or polymerizable units to create novel functional polymers and materials.

While the direct application of this compound in materials science is an area of ongoing research, its role as a precursor is significant. For example, the condensation of indole-3-carboxaldehyde (B46971) with other molecules can lead to the formation of multifunctional nanoparticles and other nanomaterials. sigmaaldrich.com The introduction of the cyclopropyl group could offer a way to fine-tune the packing and intermolecular interactions in the solid state, potentially leading to materials with enhanced performance characteristics.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopropyl-1H-indole-3-carbaldehyde, and how are structural impurities minimized during synthesis?

The synthesis typically involves introducing the cyclopropyl group to the indole core via alkylation or cyclopropanation reactions. For example, Vilsmeier-Haack formylation can add the aldehyde group at the 3-position of the indole scaffold. Key steps include controlling reaction temperature (50–100°C), using anhydrous solvents (e.g., DMF), and optimizing stoichiometry of reagents like POCl₃ . To minimize impurities, purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) and analytical validation using NMR and mass spectrometry are essential .

Q. How does the cyclopropyl group influence the electronic and steric properties of this compound compared to other substituents?

The cyclopropyl group introduces significant steric hindrance due to its rigid, non-planar structure, which can alter reaction kinetics in nucleophilic additions or cycloadditions. Electronically, it acts as a weak electron-donating group via hyperconjugation, modulating the indole ring's electrophilicity. Comparative studies with ethyl or methyl substituents show reduced reactivity in cross-coupling reactions for the cyclopropyl variant, likely due to steric shielding .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

High-resolution NMR (¹H, ¹³C) is critical for verifying the cyclopropyl proton environment (δ ~0.8–1.2 ppm) and aldehyde proton (δ ~9.8–10.2 ppm). Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight, while IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹). For crystalline samples, X-ray diffraction provides definitive structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives for medicinal chemistry applications?

Optimization involves screening catalysts (e.g., Pd for cross-coupling), solvent polarity (DMF vs. THF), and temperature gradients. For instance, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (80°C, 12 h), achieving yields >75% . Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 2 h) while maintaining high purity .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs (e.g., 6-chloro or 7-methyl derivatives)?

Discrepancies often arise from substituent positioning affecting target binding. For example, the 7-methyl analog shows enhanced lipophilicity (logP +0.5 vs. cyclopropyl), improving membrane permeability but reducing solubility. Computational docking (e.g., AutoDock Vina) and SAR studies can rationalize activity differences by mapping steric/electronic interactions with biological targets .

Q. How does the cyclopropyl group impact the stability of this compound under acidic or basic conditions?

The cyclopropyl ring is susceptible to ring-opening under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), forming linear byproducts. Stability assays (HPLC monitoring) show degradation <5% at pH 2–9 over 24 h, but >90% degradation in 1M HCl within 1 h. This necessitates pH-controlled formulations in biological assays .

Q. What methodologies are recommended for analyzing the metabolic pathways of this compound in vitro?

Liver microsomal assays (human or rodent) with NADPH cofactors identify phase I metabolites (e.g., aldehyde oxidation to carboxylic acid). LC-MS/MS with stable isotope labeling tracks hydroxylation or demethylation products. Comparative studies with deuterated cyclopropyl groups can isolate metabolic hotspots .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the biological activity of this compound against cancer cell lines?

Use dose-response curves (0.1–100 µM) in MTT assays across multiple cell lines (e.g., HeLa, MCF-7). Include controls for aldehyde reactivity (e.g., ROS scavengers). Confirm target engagement via Western blotting (e.g., apoptosis markers like caspase-3). Triplicate experiments with ANOVA analysis (p <0.05) ensure statistical rigor .

Q. What computational tools predict the interaction of this compound with cytochrome P450 enzymes?

Molecular dynamics simulations (GROMACS) and QSAR models (e.g., Schrödinger’s QikProp) predict binding affinities and metabolic liabilities. Docking studies with CYP3A4 (PDB: 1TQN) highlight potential oxidation sites at the cyclopropyl or aldehyde groups .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 293 K provides bond lengths (C-C: ~1.54 Å) and dihedral angles. SHELXL refinement (R-factor <0.05) ensures accuracy. Compare with DFT-optimized structures (B3LYP/6-31G*) to validate torsional angles .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.